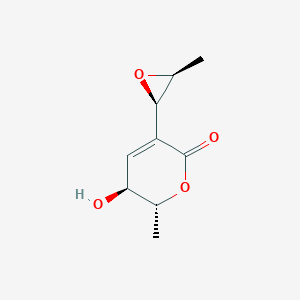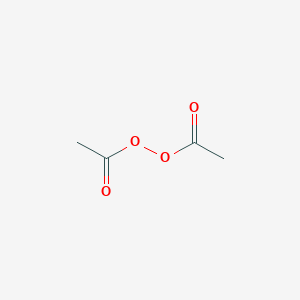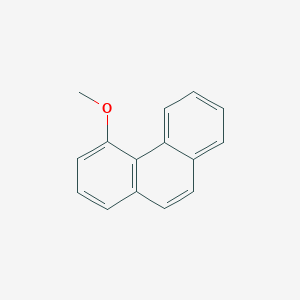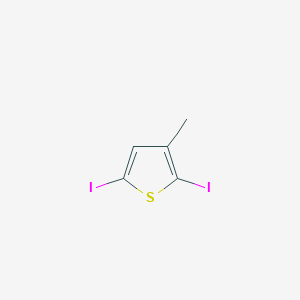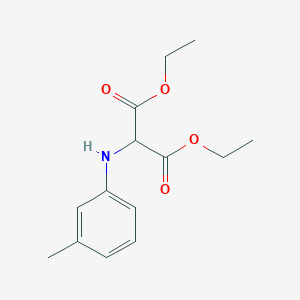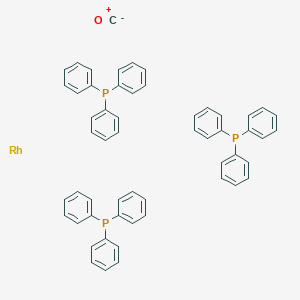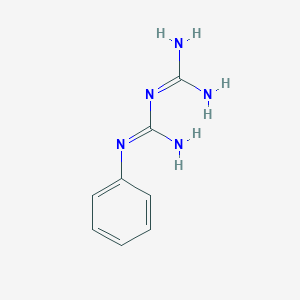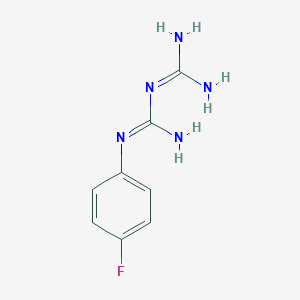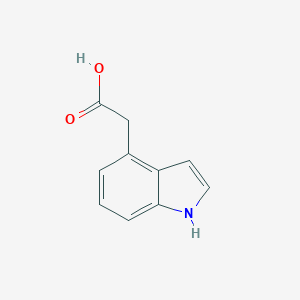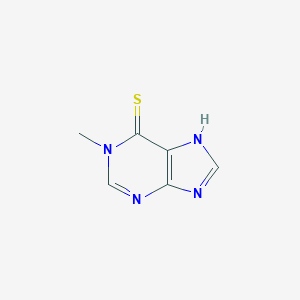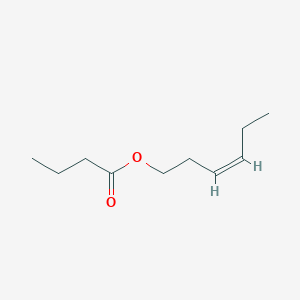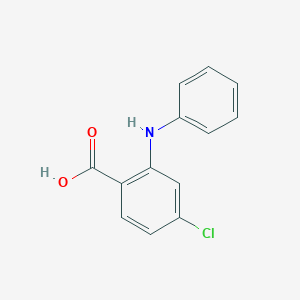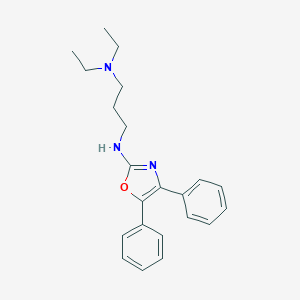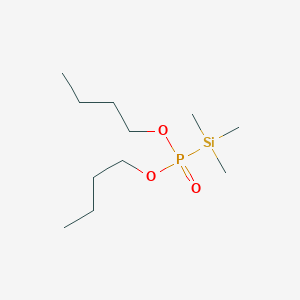
Dibutyl (trimethylsilyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl (trimethylsilyl)phosphonate is an organophosphorus compound that features a phosphonate group bonded to a trimethylsilyl group and two butyl groups. This compound is of interest due to its unique chemical properties and its utility in various synthetic applications, particularly in the field of organophosphorus chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyl (trimethylsilyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of dibutyl phosphite with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve distillation or recrystallization techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Dibutyl (trimethylsilyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to yield dibutyl phosphonic acid and trimethylsilanol.
Oxidation and Reduction: While less common, it can undergo oxidation to form phosphonic acids or reduction to form phosphines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and alkoxides, typically under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used.
Major Products Formed
Substitution: Products vary depending on the nucleophile used.
Hydrolysis: Dibutyl phosphonic acid and trimethylsilanol.
Oxidation: Phosphonic acids.
Scientific Research Applications
Dibutyl (trimethylsilyl)phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which dibutyl (trimethylsilyl)phosphonate exerts its effects involves the reactivity of the phosphonate group. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. The compound can interact with molecular targets such as enzymes involved in phosphorylation, thereby influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Dibutyl phosphonate
- Trimethylsilyl phosphonate
- Dimethyl (trimethylsilyl)phosphonate
Uniqueness
Dibutyl (trimethylsilyl)phosphonate is unique due to the presence of both butyl and trimethylsilyl groups, which confer distinct reactivity and stability compared to other phosphonates. This combination allows for versatile applications in synthetic chemistry and industrial processes .
Properties
IUPAC Name |
dibutoxyphosphoryl(trimethyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H27O3PSi/c1-6-8-10-13-15(12,16(3,4)5)14-11-9-7-2/h6-11H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTYPAPEHRHOOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(OCCCC)[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H27O3PSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00553182 |
Source


|
| Record name | Dibutyl (trimethylsilyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18047-96-6 |
Source


|
| Record name | Dibutyl (trimethylsilyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

